Oct-2-EN-1-YL hexanoate

Description

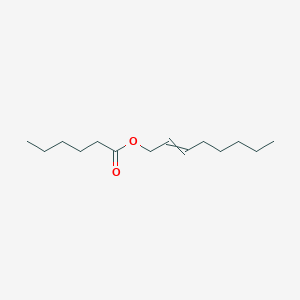

Oct-2-en-1-yl hexanoate (CAS: 85554-72-9), also known as (2E)-hex-2-en-1-yl octanoate, is an ester derived from hexanoic acid and an unsaturated alcohol, oct-2-en-1-ol. Its structure features a double bond in the aliphatic chain of the alcohol moiety, distinguishing it from saturated esters like octyl hexanoate . The presence of the double bond may influence its physicochemical properties, such as volatility and odor profile, which are critical in fragrance and food industries.

Properties

CAS No. |

251471-02-0 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

oct-2-enyl hexanoate |

InChI |

InChI=1S/C14H26O2/c1-3-5-7-8-9-11-13-16-14(15)12-10-6-4-2/h9,11H,3-8,10,12-13H2,1-2H3 |

InChI Key |

KKXAKIPTZJTCKT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCOC(=O)CCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oct-2-EN-1-YL hexanoate typically involves the esterification of oct-2-en-1-ol with hexanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The esterification reaction is carried out in the presence of a suitable solvent, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Oct-2-EN-1-YL hexanoate can undergo various chemical reactions, including:

Oxidation: The double bond in the oct-2-en-1-yl group can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester group.

Substitution: Acid chlorides or amines for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Epoxides, diols.

Reduction: Alcohols.

Substitution: Different esters, amides.

Scientific Research Applications

Oct-2-EN-1-YL hexanoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential role in pheromone signaling in insects.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

Industry: Widely used in the flavor and fragrance industry to impart fruity aromas to products.

Mechanism of Action

The mechanism of action of Oct-2-EN-1-YL hexanoate involves its interaction with olfactory receptors in the nasal cavity. The ester group is recognized by specific receptors, leading to the perception of a fruity aroma. In biological systems, the compound may interact with enzymes that catalyze ester hydrolysis, releasing the corresponding alcohol and acid .

Comparison with Similar Compounds

Key Observations :

- Ethyl decanoate, with a longer carbon chain, exhibits higher predicted and experimental values, suggesting lower volatility or stronger odor thresholds.

- This compound’s unsaturated structure may place its properties between hexyl acetate and allyl hexanoate, though direct data is needed.

Flavor and Fragrance Industry

- Ethyl hexanoate: A dominant flavor compound in Chinese liquors (e.g., Luzhoulaojiao), with concentrations exceeding 2,221 mg/L. Its fruity aroma makes it critical in alcoholic beverages .

- Methyl hexanoate: Implicated in insect behavior, though it weakly stimulates oviposition in D. sechellia at intermediate concentrations .

- This compound: Likely used in fragrances due to structural similarity to cis-3-hexenyl acetate, a common green-leaf volatile in perfumery.

Market and Industrial Trends

- Octyl hexanoate: A saturated ester with a growing market, driven by demand in cosmetics (e.g., emollients) and food additives. Production reached 12,000 tons globally in 2025, with a CAGR of 4.2% .

- This compound: Niche applications in specialty fragrances, though market data is scarce. Its production may involve similar esterification technologies as octyl hexanoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.